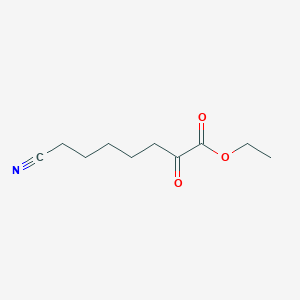
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex organic compound featuring a benzoylformate core with an ethyl ester group and a 1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The benzoylformate core is then introduced via esterification reactions, often using ethyl orthoformate and a suitable catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including continuous removal of water to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH₄ or LiAlH₄ can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: KMnO₄, CrO₃, OsO₄
Reducing agents: NaBH₄, LiAlH₄
Nucleophiles: RMgX, RLi, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a chelating agent, binding to metal ions and facilitating catalytic reactions . The ester group can undergo hydrolysis, releasing active intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-hydroxymethyl-1,3-dioxane esters: These compounds share the 1,3-dioxane ring and exhibit similar chemical reactivity and biological activity.
2-(1,3-Dioxan-2-yl)ethyl derivatives: These compounds are used in similar applications, particularly in polymer synthesis and as intermediates in organic synthesis.
Uniqueness
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is unique due to its combination of a benzoylformate core with a 1,3-dioxane ring, providing a versatile scaffold for various chemical modifications and applications. Its biocompatibility and degradability make it particularly attractive for biomedical and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIROEGHQHTDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203142 |
Source


|
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-46-3 |
Source


|
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














